Tridec-2-enal
Overview
Description
Tridec-2-enal, also known as (E)-2-tridecenal, is an organic compound with the chemical formula C13H24O. It is a fatty aldehyde characterized by a long carbon chain with a double bond at the second position and an aldehyde group at the terminal carbon. This compound is typically found as a colorless to pale yellow liquid with a strong, banana-like aroma .
Mechanism of Action
Target of Action
Tridec-2-enal, also known as 2-tridecenal
Biochemical Pathways
This compound is involved in the fatty acid metabolism pathway . Fatty acids play a crucial role in numerous biological functions, including energy storage, cell membrane structure, and signaling pathways. The downstream effects of this pathway can have significant impacts on cellular processes and overall organism health.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridec-2-enal can be synthesized through various methods. One common approach involves the reaction of aromatic hydrocarbons with N-pentanal in the presence of a lead sulfate adsorbent. This adsorbent catalyzes the isomerization of N-pentanal to form this compound under appropriate conditions .
Industrial Production Methods: In industrial settings, this compound is produced by similar catalytic processes, ensuring high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The compound is then purified through distillation or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Tridec-2-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tridecanoic acid.
Reduction: It can be reduced to tridecanol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can react with the aldehyde group to form secondary alcohols
Major Products:
Oxidation: Tridecanoic acid.
Reduction: Tridecanol.
Substitution: Various secondary alcohols depending on the nucleophile used
Scientific Research Applications
Tridec-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It serves as a pheromone or signaling molecule in certain biological studies.
Medicine: Research explores its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is utilized in the fragrance and flavor industry due to its strong aroma, and as an insect attractant in agricultural practices
Comparison with Similar Compounds
Tridec-2-enal can be compared with other similar fatty aldehydes:
Dodec-2-enal: Similar structure but with one less carbon atom.
Tetradec-2-enal: Similar structure but with one more carbon atom.
Nonanal: A shorter chain aldehyde without a double bond.
Uniqueness: this compound’s unique combination of a long carbon chain, a double bond, and an aldehyde group gives it distinct chemical properties and applications. Its strong aroma and reactivity make it valuable in both industrial and research settings .
Properties
IUPAC Name |
tridec-2-enal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h11-13H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUNAKQXJLHODT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052883 | |
Record name | 2-Tridecenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7774-82-5 | |
Record name | 2-Tridecenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7774-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Tridecenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0052883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tridec-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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